Moderate Biochemical Potency Enables Partial LIMK1 Inhibition Studies
LIMK1 inhibitor 1 (compound 24) exhibits low micromolar inhibition of LIMK1, in contrast to the low nanomolar potency of reference inhibitors such as BMS-3 (IC₅₀ = 5 nM) and CRT0105950 (IC₅₀ = 0.3 nM) [1][2]. This moderate potency profile is valuable for experimental designs requiring partial rather than complete kinase inhibition, particularly in cellular systems where full pathway blockade may induce compensatory signaling or cytotoxicity confounders [1].
| Evidence Dimension | Biochemical potency (IC₅₀) |
|---|---|
| Target Compound Data | Low micromolar (exact value not disclosed in primary reference; reported as 'low micromolar inhibition') |
| Comparator Or Baseline | BMS-3: IC₅₀ = 5 nM; CRT0105950: IC₅₀ = 0.3 nM; TH-257: IC₅₀ = 84 nM |
| Quantified Difference | >100-fold lower potency compared to nanomolar inhibitors |
| Conditions | LIMK1 enzymatic assay; recombinant human LIMK1 |
Why This Matters
Moderate potency enables dose-response studies over a wider concentration range without rapid saturation, facilitating nuanced investigation of LIMK1 signaling dynamics.
- [1] Sleebs BE, Nikolakopoulos G, Street IP, Falk H, Baell JB. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5992-5994. View Source
- [2] MedChemExpress. BMS-3 and CRT0105950 product pages. View Source
